(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol
Description
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol is a chiral quinoline derivative characterized by a propanol backbone with a methyl group at the C2 position (R-configuration) and a quinolin-4-yl moiety at the C3 position. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol.
Properties
IUPAC Name |
(2R)-2-methyl-3-quinolin-4-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)8-11-6-7-14-13-5-3-2-4-12(11)13/h2-7,10,15H,8-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDOPFWYPIIYFP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC2=CC=CC=C12)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.
Grignard Reaction: A Grignard reagent is prepared from 2-methylpropanal and magnesium in anhydrous ether. This reagent is then reacted with quinoline to form the intermediate product.
Reduction: The intermediate product is subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the side chain, leading to different derivatives.
Substitution: Substitution reactions can introduce various substituents on the quinoline ring, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Backbone Length: The propanol chain in the target compound may improve membrane permeability compared to shorter ethanol derivatives (e.g., 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol) .
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in ’s compound) enhance quinoline’s electrophilicity, whereas methoxy groups () increase solubility .
- Stereochemistry : The R-configuration in the target compound could lead to distinct biological activity compared to racemic mixtures or S-enantiomers .
Pharmacological and Binding Properties
Adrenoceptor Affinity
Compounds with quinoline or indole cores (e.g., ’s derivatives) exhibit α₁-, α₂-, and β₁-adrenoceptor binding.
Electrochemical and Antiarrhythmic Activity
’s derivatives show spasmolytic and antiarrhythmic effects linked to their methoxymethyl-indole substituents. The absence of such groups in the target compound suggests divergent mechanisms, possibly favoring ion channel modulation over direct adrenoceptor interactions .
Physicochemical Properties
| Property | This compound | 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol |
|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 |
| Water Solubility | Low | Moderate |
| Hydrogen Bond Donors | 1 (OH) | 2 (OH, NH₂) |
Analysis :
- The amino group in 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol increases hydrophilicity, whereas the target compound’s methyl group enhances lipophilicity, favoring blood-brain barrier penetration .
Notes
Caution is advised when extrapolating data from ’s indole derivatives to quinoline-based structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
